molecular formula C4H6ClNO2 B12355847 4-Aminobut-2-ynoic acid hydrochloride

4-Aminobut-2-ynoic acid hydrochloride

Cat. No.: B12355847
M. Wt: 135.55 g/mol
InChI Key: GQXJWOVLHGPYQP-UHFFFAOYSA-N
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Description

4-Aminobut-2-ynoic acid hydrochloride is a chemical compound with the molecular formula C4H6ClNO2 It is a colorless to yellow solid and is known for its unique structure, which includes an amino group and a butynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobut-2-ynoic acid hydrochloride typically involves the reaction of propargylamine with carbon dioxide under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is maintained through rigorous quality control measures, including chromatography and spectroscopy techniques.

Chemical Reactions Analysis

Types of Reactions

4-Aminobut-2-ynoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Saturated amino acids.

    Substitution: Alkylated or acylated amino acids.

Scientific Research Applications

4-Aminobut-2-ynoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Aminobut-2-ynoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutyric acid: Similar structure but lacks the alkyne group.

    Propargylamine: Contains the alkyne group but lacks the carboxylic acid moiety.

Uniqueness

4-Aminobut-2-ynoic acid hydrochloride is unique due to the presence of both an amino group and an alkyne group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.

Properties

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

IUPAC Name

4-aminobut-2-ynoic acid;hydrochloride

InChI

InChI=1S/C4H5NO2.ClH/c5-3-1-2-4(6)7;/h3,5H2,(H,6,7);1H

InChI Key

GQXJWOVLHGPYQP-UHFFFAOYSA-N

Canonical SMILES

C(C#CC(=O)O)N.Cl

Origin of Product

United States

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